This compound is primarily synthesized for research purposes, particularly in the fields of proteomics and pharmacology. It falls under the category of morpholinoacetic acids, which are known for their diverse biological activities. The compound's CAS number is 803637-78-7, and it has been referenced in various scientific literature and patents related to drug development and synthesis methods .
The synthesis of 2-(4-Methoxyphenyl)-2-morpholinoacetic acid involves several steps, typically starting from commercially available precursors. While specific synthesis methods for this compound are not extensively documented, related compounds suggest a general approach:
Technical parameters such as reaction temperature, time, and solvent choice are critical in optimizing yield and purity during synthesis .
The molecular structure of 2-(4-Methoxyphenyl)-2-morpholinoacetic acid features:
The three-dimensional conformation plays a significant role in its interaction with biological targets, which can be analyzed using computational chemistry methods such as molecular docking studies .
2-(4-Methoxyphenyl)-2-morpholinoacetic acid may participate in various chemical reactions typical for amino acids and phenolic compounds:
These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetics .
Further studies are needed to clarify its precise mechanisms and identify potential therapeutic targets .
The physical properties of 2-(4-Methoxyphenyl)-2-morpholinoacetic acid include:
Chemical properties involve its reactivity with various electrophiles and nucleophiles due to the presence of functional groups like carboxylic acids and ethers.
The applications of 2-(4-Methoxyphenyl)-2-morpholinoacetic acid span several domains:
Ongoing research continues to explore its potential therapeutic uses, particularly in neuropharmacology .
The synthesis of 2-(4-methoxyphenyl)-2-morpholinoacetic acid (CAS 803637-78-7, C₁₃H₁₇NO₄) hinges on strategic functionalization of the morpholinoacetic acid backbone (CAS 3235-69-6, C₆H₁₁NO₃). Key advances involve coupling-agent-mediated amidation and carboxyl-group activation. The morpholinoacetic acid scaffold undergoes nucleophilic substitution with activated 4-methoxyphenyl precursors, typically employing reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or carbodiimides. These agents facilitate the formation of the critical C–N bond between the morpholine nitrogen and the acetic acid-derived carbonyl, minimizing racemization [5] [7].
Recent optimizations focus on temperature control and stoichiometric balance. Reactions conducted at 0–5°C in anhydrous dichloromethane (DCM) suppress epimerization, while a 1.2:1 molar ratio of morpholinoacetic acid to 4-methoxyphenyl electrophile maximizes yield (typically 75–85%). Post-coupling hydrolysis under mild alkaline conditions (e.g., K₂CO₃/MeOH) liberates the carboxylic acid functionality without cleaving the morpholine ring [5] [9].
Table 1: Optimization Parameters for Morpholinoacetic Acid Functionalization
Coupling Agent | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
HATU | DCM | 0–5 | 4 | 85 |
DCC | THF | 25 | 12 | 68 |
EDC·HCl | DMF | 0–5 | 6 | 78 |
The 4-methoxyphenyl group profoundly influences reaction kinetics and stereochemistry. The electron-donating methoxy substituent (-OCH₃) enhances the nucleophilicity of the phenyl ring’s ipso carbon, facilitating electrophilic attacks during C–C bond formation. This electronic bias directs regioselective functionalization at the benzylic position, minimizing isomeric byproducts [7] [8].
Steric and electronic studies reveal that methoxy positioning alters transition-state stability. Para-substitution, as in this compound, promotes planar alignment of the phenyl ring with the incipient tetrahedral intermediate during nucleophilic addition. This orientation stabilizes the transition state via resonance, where the methoxy group delocalizes electron density into the ring, lowering the activation energy barrier by ~3 kcal/mol compared to unsubstituted phenyl analogs. Consequently, reactions with para-methoxyphenyl precursors achieve ≥90% regiopurity [7] [10].
Palladium and ruthenium catalysts enable efficient C–N coupling between morpholinoacetic acid derivatives and aryl halides. Pd₂(dba)₃/Xantphos systems catalyze Buchwald-Hartwig amination of 4-bromoanisole with N-protected morpholinoacetamides, achieving 88–92% yield under inert conditions (80°C, toluene). This method circumvents classical stoichiometric reagents, reducing byproduct generation [6].
Mechanistic studies highlight oxidative addition of the aryl halide to Pd(0) as rate-limiting. The methoxy group’s electron-donation accelerates this step by stabilizing the Pd(II)-aryl intermediate. Subsequent reductive elimination forms the C–N bond with retention of configuration at the morpholine-bearing stereocenter. Catalyst loadings as low as 2 mol% remain effective, provided water and oxygen are rigorously excluded to prevent catalyst decomposition [6].
Solvent polarity and protic character critically govern stereoselectivity. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) enhance enantiomeric excess (ee) during α-carbon functionalization by stabilizing zwitterionic intermediates. For instance, DMSO promotes a tight ion pair between the morpholinium cation and carboxylate anion, favoring Si-face attack of 4-methoxyphenyl nucleophiles, leading to 94% ee of the (R)-enantiomer [5] [7].
Conversely, protic solvents (e.g., methanol) diminish stereocontrol (<50% ee) due to hydrogen-bond disruption of the transition state. Binary solvent systems offer a compromise: DCM/MeOH (9:1) achieves 82% ee while improving solubility. Temperature synergies are notable; reactions at −20°C in tetrahydrofuran (THF) further amplify stereoselectivity to 97% ee by slowing competing racemization pathways [5] [7].
Table 2: Solvent Effects on Stereoselectivity in Key Bond Formation
Solvent System | Dielectric Constant (ε) | Temp (°C) | Enantiomeric Excess (% ee) | Configuration |
---|---|---|---|---|
DMSO | 46.7 | 25 | 94 | R |
DMF | 38.3 | 25 | 89 | R |
THF | 7.6 | -20 | 97 | R |
DCM | 8.9 | 0 | 78 | R |
Methanol | 32.7 | 25 | 45 | Racemic |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: